molecular formula C23H17ClN2O5S B298560 2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Cat. No. B298560
M. Wt: 468.9 g/mol
InChI Key: RTOUJLKOAOBQCU-OBBBTXPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as CMF-019, is a novel compound that has been synthesized for scientific research purposes. It is a thiazolidinedione derivative that has shown potential in treating various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is not fully understood. However, it is believed to act through multiple pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and block cell cycle progression. In diabetes research, it has been shown to improve insulin sensitivity, reduce blood glucose levels, and protect pancreatic β-cells. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in lab experiments is its potential to treat various diseases. It has been shown to have a broad range of activities, making it a promising candidate for further research. However, one of the limitations is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid. In cancer research, further studies are needed to determine its efficacy in vivo and its potential as a combination therapy with other anticancer drugs. In diabetes research, further studies are needed to determine its long-term effects on glucose metabolism and β-cell function. In inflammation research, further studies are needed to determine its potential as a therapeutic agent for chronic inflammatory diseases. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for in vivo studies.

Synthesis Methods

The synthesis of 2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid involves the reaction of 2-chloro-5-furylboronic acid with 5-bromo-2-[(4-methoxyphenyl)imino]-3-methyl-4-thiazolidinone in the presence of palladium catalysts. The resulting intermediate is then treated with 2-chloro-5-benzoic acid to yield this compound.

Scientific Research Applications

2-Chloro-5-[5-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied for its potential in treating various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, it has been shown to reduce the production of inflammatory cytokines.

properties

Molecular Formula

C23H17ClN2O5S

Molecular Weight

468.9 g/mol

IUPAC Name

2-chloro-5-[5-[(Z)-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C23H17ClN2O5S/c1-26-21(27)20(32-23(26)25-14-4-6-15(30-2)7-5-14)12-16-8-10-19(31-16)13-3-9-18(24)17(11-13)22(28)29/h3-12H,1-2H3,(H,28,29)/b20-12-,25-23?

InChI Key

RTOUJLKOAOBQCU-OBBBTXPFSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/SC1=NC4=CC=C(C=C4)OC

SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=C(C=C4)OC

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=C(C=C4)OC

Origin of Product

United States

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